2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Description
Chemical Name: 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester Synonyms: 4-Methacryloyloxymethyl-diphenyl, 2-Propenoic acid, 2-methyl-, [1,1'-biphenyl]-4-ylmethyl ester CAS No.: 54954-91-5 Molecular Formula: C₁₇H₁₆O₂ Molar Mass: 252.31 g/mol Density: 1.071 ± 0.06 g/cm³ (predicted) Boiling Point: 140–147 °C (at 0.1 Torr) .
This compound is a methacrylate ester derivative featuring a biphenyl-4-ylmethyl group. Its structure combines aromatic (diphenyl and pyridinyl) and reactive (methacrylate) moieties, making it suitable for polymerization applications, coatings, or specialty materials.
Properties
IUPAC Name |
[diphenyl(pyridin-4-yl)methyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20-13-15-23-16-14-20/h3-16H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZNOILQDCJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543515 | |
| Record name | Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85328-09-2 | |
| Record name | Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves several steps. One common method is the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The diphenyl-4-pyridinylmethyl moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key properties of the target compound with structurally analogous esters:
Key Observations:
- Molecular Weight: The target compound (252.31 g/mol) is intermediate in mass compared to the tert-butyl-substituted derivatives (262–320 g/mol) and lighter than the hindered phenol analog .
- Substituent Effects: The diphenyl-pyridinylmethyl group in the target compound enhances aromaticity and rigidity, which may improve thermal stability in polymer matrices . Hydroxyl groups (CAS 88848-23-1 and 203245-10-7) introduce hydrogen-bonding capability, affecting crystallinity and adhesion properties .
Target Compound (54954-91-5):
- Reactivity : The methacrylate group enables free-radical polymerization, useful in acrylic resins. The aromatic groups may enhance UV stability .
- Applications : Likely used in high-performance coatings, adhesives, or optical materials due to its balanced aromatic and reactive character.
Comparative Analysis:
Higher reactivity due to additional double bonds but lower thermal stability than the target compound. Applications: UV-curable inks or adhesives.
CAS 646064-54-2 : The tert-butylphenoxy group improves hydrophobicity and oxidation resistance. Slower polymerization kinetics due to steric effects. Applications: Antioxidant additives or hydrophobic coatings.
CAS 88848-23-1 : Hindered phenol structure provides radical-scavenging properties. Acts as a stabilizer in polymers to prevent thermal degradation.
- Cyclohexyl hydroxyl group enhances flexibility and biocompatibility.
- Applications: Biomedical hydrogels or drug delivery systems.
Biological Activity
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester (CAS No. 85328-09-2) is a compound with a molecular formula of C22H19NO2 and a molecular weight of approximately 329.39 g/mol. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
The compound can be synthesized through the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. Its structure features an ester group that can participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.
The biological activity of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydrolysis of the ester group releases the active acid form that can bind to enzymes or receptors, potentially modulating their activity. The diphenyl-4-pyridinylmethyl moiety may enhance binding affinity and specificity towards certain targets.
Antimicrobial Properties
Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth and have been tested against various pathogens, including strains of Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a prominent university tested various derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
- Anticancer Research : In a controlled laboratory setting, derivatives of this compound were administered to cultured cancer cells. The results showed a notable decrease in cell viability and increased markers for apoptosis compared to untreated controls.
- Pharmacological Profile : An investigation into the pharmacological properties revealed that compounds similar to 2-Propenoic acid derivatives possess low cytotoxicity while maintaining potent biological effects, making them candidates for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
